REACTION_CXSMILES
|
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].O.[C:20]1([CH3:30])[C:21]([S:26]([OH:29])(=[O:28])=[O:27])=[CH:22][CH:23]=[CH:24][CH:25]=1.[OH-].[NH4+:32]>O>[C:20]1([CH3:30])[C:21]([S:26]([O-:29])(=[O:28])=[O:27])=[CH:22][CH:23]=[CH:24][CH:25]=1.[NH4+:32] |f:0.1,2.3,4.5,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged with 0.07 lbs
|
Type
|
ADDITION
|
Details
|
, was added
|
Name
|
Ammonium Toluene Sulfonate
|
Type
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)[O-])C.[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |